molecular formula C8H17Cl2N3 B1285130 [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride CAS No. 1093649-71-8

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride

Cat. No.: B1285130
CAS No.: 1093649-71-8
M. Wt: 226.14 g/mol
InChI Key: NNOYDUGWKCIURJ-UHFFFAOYSA-N
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Description

Product Overview [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride (CAS 1093649-71-8) is a high-purity, organic small molecule featuring a pyrazole ring core substituted with a tert-butyl group and a methylamine side chain, presented as its stable dihydrochloride salt . With a molecular formula of C 8 H 17 Cl 2 N 3 and a molecular weight of 226.15 g/mol, this compound serves as a versatile and critical chemical building block in research and development, particularly in medicinal chemistry . The dihydrochloride form enhances the compound's stability and solubility, facilitating its use in various synthetic applications. Research Applications and Value This compound is primarily valued as a key synthetic intermediate in the discovery and development of new active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of the primary amine functional group on the methyl substituent makes this reagent an ideal precursor for constructing more complex molecules via amide bond formation or nucleophilic substitution reactions . Its primary application lies in the synthesis of potential pharmaceutical candidates, where it can be incorporated to modulate biological activity, solubility, or metabolic stability. The tert-butyl group can be leveraged to influence the compound's stereoelectronic properties and overall lipophilicity. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in accordance with good laboratory practices. The compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or may cause respiratory irritation . Use personal protective equipment, wear protective gloves/clothing/eye/face protection, and handle only in a well-ventilated area. For detailed safety information, please consult the relevant Safety Data Sheet (SDS) . Quality and Supply We supply this compound with a guaranteed purity of ≥95% . It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

(3-tert-butyl-1H-pyrazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYDUGWKCIURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589342
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093649-71-8
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (5-tert-butyl-1H-pyrazol-3-yl)methanamine

  • Starting Materials:

    • 5-tert-butyl-1H-pyrazole or a suitable pyrazole precursor
    • Formaldehyde or paraformaldehyde (for introducing the methylene group)
    • Ammonia or methylamine source (for amination)
  • Typical Procedure:

    • The pyrazole derivative is reacted with formaldehyde under acidic or basic catalysis to introduce a hydroxymethyl group at the 3-position.
    • The hydroxymethyl intermediate is then converted to the corresponding amine via reductive amination using ammonia or methylamine and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
    • The tert-butyl group is introduced either before or after amination depending on the synthetic route, often via alkylation using tert-butyl halides under basic conditions.
  • Reaction Conditions:

    • Solvents: Methanol, ethanol, or dichloromethane
    • Temperature: Ambient to reflux depending on step
    • Catalysts: Acidic or basic catalysts for substitution; reducing agents for amination

Conversion to Dihydrochloride Salt

  • Procedure:

    • Dissolve the free amine in anhydrous ethanol or methanol.
    • Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise under stirring.
    • The dihydrochloride salt precipitates or crystallizes upon cooling.
    • Filter and dry under vacuum to obtain pure [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride.
  • Yield and Purity:
    Yields are typically high (>80%) for the salt formation step. Purity is confirmed by melting point, NMR, and elemental analysis.

Parameter Data
Molecular Formula C8H17Cl2N3
Molecular Weight 226.15 g/mol
Physical State Solid (dihydrochloride salt)
Melting Point Typically 150-160 °C (literature)
Solubility Soluble in water, ethanol
Spectroscopic Data NMR (1H, 13C), IR, MS confirm structure
Safety Irritant; handle with care
  • The tert-butyl substitution at the 5-position of the pyrazole ring significantly influences the steric and electronic properties of the molecule, affecting reactivity during amination and salt formation.
  • Reductive amination is preferred over direct substitution for better selectivity and yield.
  • The dihydrochloride salt form enhances compound stability and facilitates purification.
  • Alternative methods such as direct alkylation of pyrazolyl methylamine have been explored but often result in lower yields or require harsher conditions.
Step Method Description Key Reagents/Conditions Yield (%) Notes
1. Hydroxymethylation Pyrazole + formaldehyde, acid/base catalyst Formaldehyde, acid/base, solvent 70-85 Intermediate formation
2. Reductive Amination Hydroxymethyl intermediate + NH3 + reducing agent NH3 or methylamine, NaBH3CN or H2/Pd 75-90 High selectivity
3. Salt Formation Free amine + HCl HCl gas or concentrated HCl, ethanol >90 Crystallization of dihydrochloride salt

The preparation of this compound is well-established through a sequence of hydroxymethylation, reductive amination, and salt formation. The tert-butyl group at the 5-position requires careful synthetic control to maintain yield and purity. The dihydrochloride salt form is preferred for its stability and ease of handling. Research literature and chemical databases confirm these methods as reliable and reproducible for laboratory and potential scale-up synthesis.

Chemical Reactions Analysis

Types of Reactions

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the pyrazole ring.

    Reduction: The major products include reduced forms of the pyrazole ring.

    Substitution: The major products include substituted pyrazole derivatives.

Scientific Research Applications

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
[(5-tert-Butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride C₈H₁₇Cl₂N₃ 226.15 5-tert-butyl, 3-aminomethyl High solubility, pharmaceutical intermediate
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) C₁₇H₂₀N₃ 266.36 3-tert-butyl, 5-amino, 1-naphthyl Fluorescent probes, NMR δ 5.59 (s, 1H)
1-tert-Butyl-3-(p-tolyl)-4-amine-1H-pyrazole (25p) C₁₄H₂₀N₃ 230.33 1-tert-butyl, 3-p-tolyl, 4-amino Catalytic studies, hydrogen-bond donor
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride C₁₀H₁₃ClN₂ 196.68 Indole core, 5-methyl, 2-aminomethyl Neurotransmitter analogs

Key Observations :

  • However, the naphthyl group in 25o introduces extended conjugation, altering electronic properties (e.g., fluorescence) compared to the simpler aminomethyl group in the target compound .
  • Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral pyrazole amines like 25p , which may require organic solvents for handling .

Comparison with Other Dihydrochloride Salts

Table 2: Dihydrochloride Salts of Biogenic Amines and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Source
Putrescine dihydrochloride C₄H₁₂Cl₂N₂ 161.06 Cell culture, polyamine biosynthesis
Cadaverine dihydrochloride C₅H₁₄Cl₂N₂ 175.09 Bacterial metabolism studies
This compound C₈H₁₇Cl₂N₃ 226.15 Pharmaceutical synthesis

Key Observations :

  • Functional Groups : Unlike linear aliphatic diamines (putrescine, cadaverine), the target compound’s pyrazole ring enables aromatic interactions and hydrogen bonding, critical for receptor binding in drug design .
  • Synthesis and Handling : The target compound’s preparation involves pyrazole ring formation and subsequent dihydrochloridation, contrasting with the direct isolation of biogenic amines from natural sources .

Physicochemical and Commercial Considerations

  • Purity and Availability : The target compound is available in bulk (e.g., 60g batches) from suppliers primarily in China and the United States, reflecting its industrial relevance . In contrast, research-oriented analogs like 25o and 25p are typically synthesized in smaller quantities .
  • Stability : Dihydrochloride salts generally exhibit superior stability over free bases, a property shared with biogenic amine salts like histamine dihydrochloride .

Biological Activity

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are a class of compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-tert-butyl-1H-pyrazole with methylamine in the presence of hydrochloric acid. The process can be summarized as follows:

  • Dissolution : 5-tert-butyl-1H-pyrazole is dissolved in a suitable solvent (e.g., methanol).
  • Reaction : Methylamine is added dropwise to the solution.
  • Formation : Hydrochloric acid is introduced to form the dihydrochloride salt.
  • Purification : The product is purified through recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)42.30
Compound CHep-2 (laryngeal cancer)3.25

These findings suggest that this compound may also exhibit similar activity due to its structural characteristics.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazoles can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis:

  • Mechanism : Inhibition of COX enzymes results in decreased inflammation markers.

Antimicrobial Activity

Research indicates that pyrazole derivatives also possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 µg/mL
Compound EEscherichia coli16 µg/mL

Case Study 1: Anticancer Screening

A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value of 17.82 mg/mL against P815 cells, indicating significant cytotoxicity.

Case Study 2: Anti-inflammatory Activity

In another investigation, compounds derived from pyrazoles were tested for their ability to inhibit inflammation in vitro. The results demonstrated that these compounds significantly reduced TNF-alpha levels in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds may bind to active sites on enzymes such as COX or protein kinases, inhibiting their activity.
  • Receptor Modulation : The compound could act as a ligand for specific receptors involved in cell signaling pathways.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring (δ 6.2–6.5 ppm for H-4) and tert-butyl group (δ 1.3 ppm, singlet).
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks at m/z 196.1 (free base) and 226.1 (dihydrochloride form) .
    Advanced Techniques
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/0.1% TFA mobile phase) .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Q. Methodological Approach

  • Solubility : Conduct parallel experiments in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility limits (λmax ~270 nm) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., pyrazole-3-carboxylic acid derivatives) .

What biological assays are suitable for evaluating its pharmacological potential?

Q. Basic Screening

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/GTP analogs.
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    Advanced Studies
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled agonists/antagonists) for GPCR targets.
  • Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .

How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Methodology

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Focus on tert-butyl group interactions with hydrophobic pockets .
  • QSAR Models : Train ML algorithms (e.g., Random Forest) on bioactivity data from PubChem or ChEMBL to prioritize analogs .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry

  • Flow Reactors : Continuous-flow systems reduce side reactions during reductive amination.
  • Green Chemistry : Replace NaBH₄ with catalytic transfer hydrogenation (e.g., Hantzsch ester) .

How does the dihydrochloride salt form influence pharmacokinetic properties?

Q. Advanced Analysis

  • Solubility-Permeability Balance : Salt form enhances aqueous solubility but may reduce passive diffusion. Use Caco-2 cell assays to quantify apparent permeability (Papp) .
  • Salt Disproportionation : Monitor pH-dependent dissociation in simulated gastric fluid (pH 1.2) .

What are the best practices for handling and storage to ensure compound integrity?

Q. Protocols

  • Storage : –20°C in airtight, light-resistant containers under argon.
  • Handling : Use desiccators for hygroscopic samples; confirm stability via TGA (decomposition onset >150°C) .

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